

# Synonyms for Benzyl 2-bromoacetate in chemical literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzyl 2-bromoacetate**

Cat. No.: **B041537**

[Get Quote](#)

An In-depth Technical Guide to **Benzyl 2-bromoacetate** and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 2-bromoacetate**, a versatile reagent in organic synthesis. It details its various synonyms, chemical identifiers, and physical properties. The guide also presents detailed experimental protocols for its synthesis and use in various applications, supported by quantitative data and workflow diagrams.

## Chemical Identity and Synonyms

**Benzyl 2-bromoacetate** is an organic compound widely used as a building block in the synthesis of pharmaceuticals and other fine chemicals.<sup>[1][2]</sup> It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search chemical literature and databases. The compound is systematically named **Benzyl 2-bromoacetate** according to IUPAC nomenclature.<sup>[3]</sup> However, it is commonly referred to by several other names.

Below is a comprehensive table summarizing the synonyms and key identifiers for **Benzyl 2-bromoacetate**.

Identifier Type	Identifier	Reference
Systematic Name (IUPAC)	Benzyl 2-bromoacetate	<a href="#">[3]</a> <a href="#">[4]</a>
Common Synonyms	Benzyl bromoacetate	<a href="#">[3]</a> <a href="#">[4]</a>
Bromoacetic acid benzyl ester	<a href="#">[1]</a> <a href="#">[4]</a>	
Acetic acid, bromo-, phenylmethyl ester	<a href="#">[1]</a> <a href="#">[4]</a>	
Phenylmethyl 2-bromoacetate	<a href="#">[4]</a>	
CAS Registry Number	5437-45-6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
EC Number	226-611-4	<a href="#">[4]</a>
NSC Number	16114, 23980	<a href="#">[3]</a> <a href="#">[4]</a>
Beilstein Registry Number	973658	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	229.07 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl 2-bromoacetate** is provided in the table below, with data compiled from various sources.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	<a href="#">[5]</a>
Boiling Point	166-170 °C at 22 mmHg	<a href="#">[5]</a>
Density	1.446 g/mL at 25 °C	<a href="#">[5]</a>
Refractive Index	n <sub>20/D</sub> 1.544	<a href="#">[5]</a>
Solubility	Insoluble in water, soluble in organic solvents.	<a href="#">[2]</a>

# Experimental Protocols

This section details established experimental procedures for the synthesis of **Benzyl 2-bromoacetate** and its application in organic synthesis.

## Synthesis of Benzyl 2-bromoacetate

Several methods for the synthesis of **Benzyl 2-bromoacetate** have been reported, primarily involving the esterification of bromoacetic acid with benzyl alcohol.[1]

Method 1: Direct Esterification with p-Toluenesulfonic Acid[1]

- Reactants: Bromoacetic acid and benzyl alcohol.
- Catalyst: p-Toluenesulfonic acid.
- Solvent: Benzene.
- Procedure: A mixture of bromoacetic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed at 120 °C for 24 hours. Water formed during the reaction is removed using a Dean-Stark apparatus.
- Yield and Purity: While the direct source does not quantify the yield, this is a standard esterification method.

Method 2: Silica Gel Adsorbed Acid Catalyzed Esterification[3][5]

- Reactants: Bromoacetic acid (0.137 g, 0.988 mmol) and benzyl alcohol (0.108 g, 1.000 mmol).[3][5]
- Catalyst: Acid adsorbed on silica gel (0.033 g).[3][5]
- Procedure: A mixture of bromoacetic acid adsorbed on silica gel and benzyl alcohol is stirred and heated at 80°C for 24 hours under an argon atmosphere.[3][5] After cooling to room temperature, the product is extracted with ether (5 x 5 mL).[3][5] The combined organic layers are concentrated under reduced pressure.[3][5]

- Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (10:1 v/v) eluent.[3][5]
- Yield: 0.189 g (83% yield).[3][5]

#### Method 3: Green Synthesis Method[4]

- Reactants: Bromoacetic acid (1000g) and benzyl alcohol (790g).[4]
- Catalyst: A pre-prepared catalyst of acetic anhydride (120 ml) and ferric tribromide (5 g).[4]
- Other Reagents: Sodium bisulfate (50g).[4]
- Procedure: The reactants and sodium bisulfate are mixed in a 2000ml flask connected to a Roots vacuum pump.[4] The mixture is stirred and slowly heated to 50°C, then to 65°C over an hour while applying a vacuum of at least -0.098 MPa.[4] The temperature is further increased to a maximum of 90°C over two hours and maintained for one hour.[4] The reaction is terminated when the target product content exceeds 98%.[4]
- Work-up: After cooling, the mixture is decolorized with activated carbon and filtered.[4]
- Yield: 1534g (95% yield).[4]

## Application in Organic Synthesis: Alkylation

**Benzyl 2-bromoacetate** is a common alkylating agent. An example of its use in the O-alkylation of salicylaldehyde is analogous to the protocol using ethyl bromoacetate.

#### General Protocol for O-Alkylation[6]

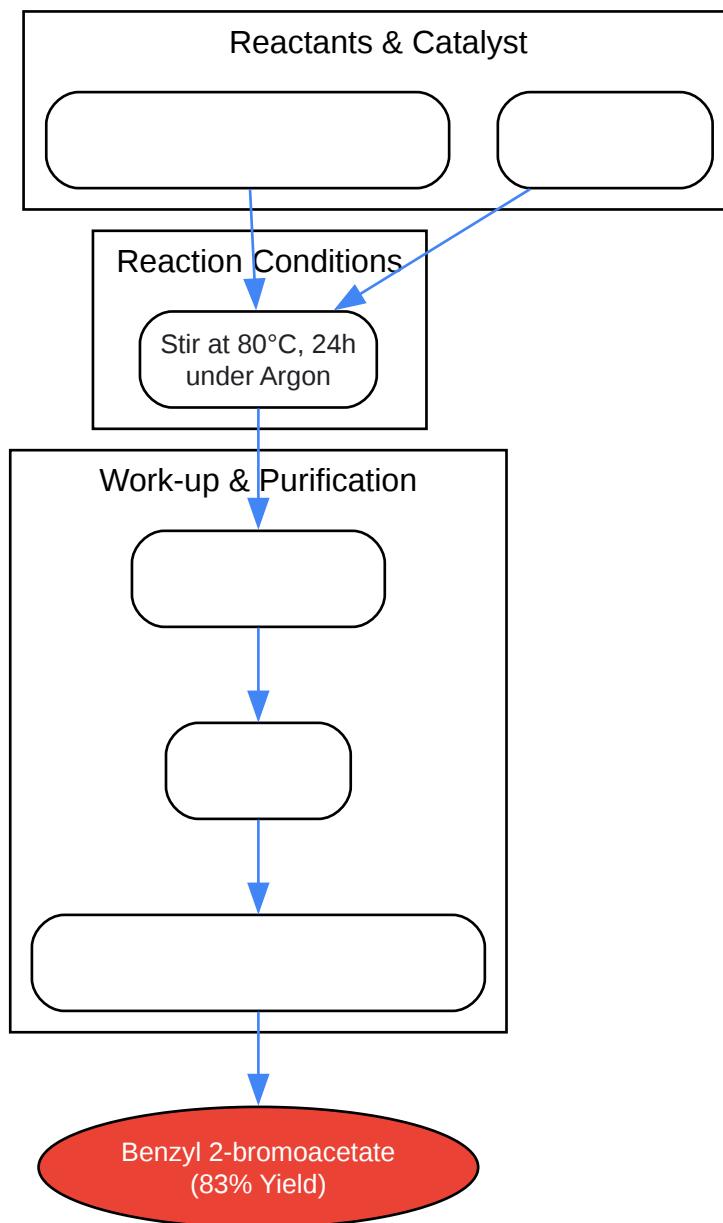
- Reactants: A phenolic compound (1 equivalent), **Benzyl 2-bromoacetate** (1.2 equivalents).
- Base: Potassium carbonate (3 equivalents).
- Solvent: Acetonitrile.
- Procedure: To a solution of the phenolic compound in acetonitrile, potassium carbonate is added, and the mixture is stirred. **Benzyl 2-bromoacetate** is then added, and the reaction

mixture is heated to reflux and stirred vigorously for an extended period (e.g., 72 hours). After cooling, the solids are filtered off, and the filtrate is worked up by extraction with an organic solvent (e.g., diethyl ether) and washing with water and brine. The organic layer is dried and concentrated to yield the alkylated product.

## Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis of **Benzyl 2-bromoacetate** and its application in peptide modification.

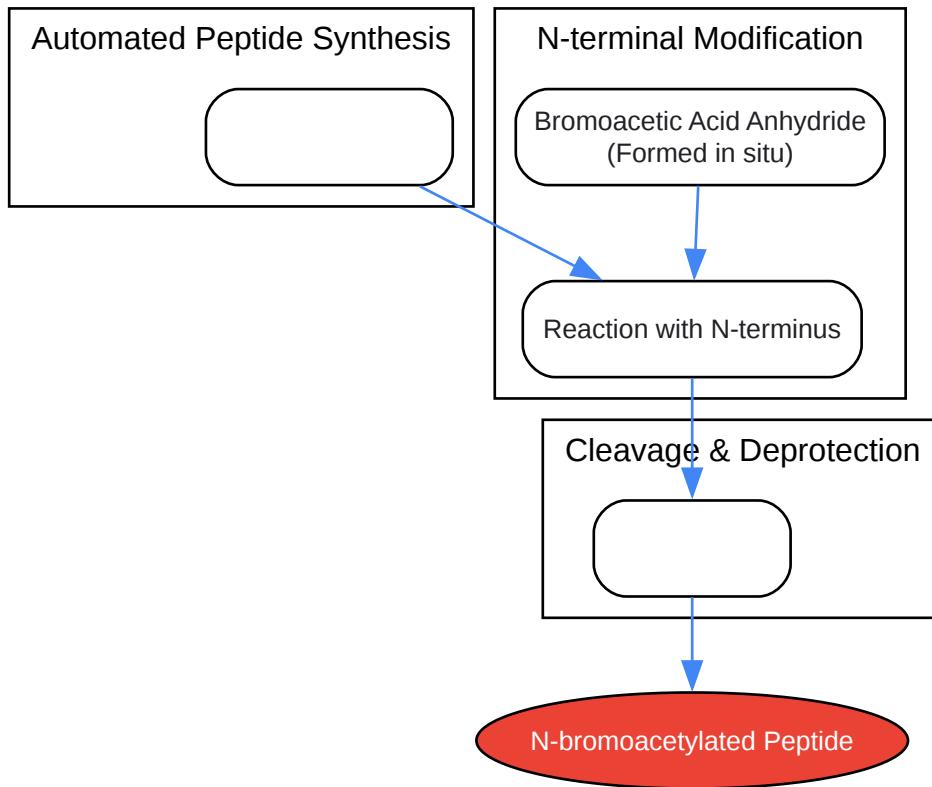
Synthesis of Benzyl 2-bromoacetate (Method 2)



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Benzyl 2-bromoacetate** via silica gel catalyzed esterification.

#### Application in Peptide Synthesis: N-terminal Bromoacetylation

[Click to download full resolution via product page](#)

Caption: Workflow for the N-terminal bromoacetylation of a synthetic peptide.

## Applications in Research and Development

**Benzyl 2-bromoacetate** serves as a key intermediate in the synthesis of a variety of compounds.<sup>[1][2]</sup> Its reactivity, stemming from the presence of the bromine atom, makes it a valuable reagent for nucleophilic substitution reactions.<sup>[1]</sup>

- **Pharmaceutical Synthesis:** It is used in the preparation of active pharmaceutical ingredients. For example, it is a reactant in the synthesis of the non-steroidal anti-inflammatory drug, acemetacin.<sup>[4]</sup>

- Protecting Group Chemistry: The benzyl group can be used as a protecting group for carboxylic acids. Benzyl esters are generally stable under various conditions but can be cleaved by hydrogenolysis.
- Peptide Synthesis: Bromoacetic acid, a related compound, is used for the N-terminal modification of peptides to introduce a reactive handle for conjugation or cyclization. While not directly **Benzyl 2-bromoacetate**, this highlights the utility of the bromoacetyl moiety in bioconjugation chemistry.
- Materials Science: It has been used in the synthesis of fullerene pyrrolidine derivatives, which have applications in materials science.<sup>[4]</sup>

This guide provides a foundational understanding of **Benzyl 2-bromoacetate** for professionals in chemical research and drug development. The compiled data and protocols aim to facilitate its effective use in the laboratory.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Benzyl bromoacetate (EVT-521135) | 5437-45-6 [evitachem.com]
- 2. Buy Benzyl 2 Bromoacetate - Industrial Grade Liquid at Attractive Prices [sonalplasrubind.com]
- 3. Benzyl 2-bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzyl 2-bromoacetate | 5437-45-6 [chemicalbook.com]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- To cite this document: BenchChem. [Synonyms for Benzyl 2-bromoacetate in chemical literature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041537#synonyms-for-benzyl-2-bromoacetate-in-chemical-literature>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)